molecular formula C20H29N3O3S B14437347 Cyclo(phenylalanylmethionine-epsilon-aminohexanoic acid) CAS No. 77052-97-2

Cyclo(phenylalanylmethionine-epsilon-aminohexanoic acid)

Cat. No.: B14437347
CAS No.: 77052-97-2
M. Wt: 391.5 g/mol
InChI Key: QRMSNDYYMOKSDR-IRXDYDNUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclo(phenylalanylmethionine-epsilon-aminohexanoic acid) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of cyclo(phenylalanylmethionine-epsilon-aminohexanoic acid) may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Cyclo(phenylalanylmethionine-epsilon-aminohexanoic acid) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclo(phenylalanylmethionine-epsilon-aminohexanoic acid) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclo(phenylalanylmethionine-epsilon-aminohexanoic acid) involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylalanine and methionine residues may contribute to binding affinity and specificity, while the epsilon-aminohexanoic acid residue can enhance stability and solubility. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Cyclo(phenylalanylmethionine-epsilon-aminohexanoic acid) can be compared with other cyclic peptides and amino acid derivatives:

Properties

CAS No.

77052-97-2

Molecular Formula

C20H29N3O3S

Molecular Weight

391.5 g/mol

IUPAC Name

(3S,6S)-6-benzyl-3-(2-methylsulfanylethyl)-1,4,7-triazacyclotridecane-2,5,8-trione

InChI

InChI=1S/C20H29N3O3S/c1-27-13-11-16-19(25)21-12-7-3-6-10-18(24)22-17(20(26)23-16)14-15-8-4-2-5-9-15/h2,4-5,8-9,16-17H,3,6-7,10-14H2,1H3,(H,21,25)(H,22,24)(H,23,26)/t16-,17-/m0/s1

InChI Key

QRMSNDYYMOKSDR-IRXDYDNUSA-N

Isomeric SMILES

CSCC[C@H]1C(=O)NCCCCCC(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2

Canonical SMILES

CSCCC1C(=O)NCCCCCC(=O)NC(C(=O)N1)CC2=CC=CC=C2

Origin of Product

United States

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